molecular formula C12H12N2O2S B2948374 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide CAS No. 952991-12-7

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide

Cat. No.: B2948374
CAS No.: 952991-12-7
M. Wt: 248.3
InChI Key: OZNUMTFMNYIWHG-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effect of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated isoxazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline
  • 5-methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide

Uniqueness

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is unique due to the presence of the methylthio group, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNUMTFMNYIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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